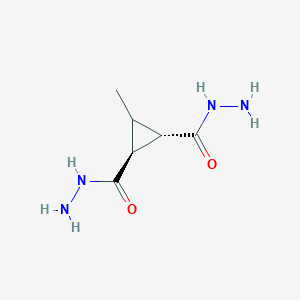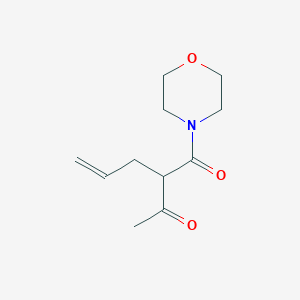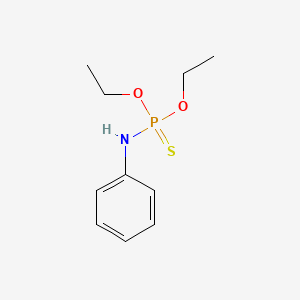
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows benzimidazole derivatives to interact easily with biological systems, making them valuable in various therapeutic areas .
Métodos De Preparación
The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under specific conditions. One common method involves reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, followed by purification steps involving hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and efficiency.
Análisis De Reacciones Químicas
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazoles or thiol derivatives .
Aplicaciones Científicas De Investigación
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of purines, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparación Con Compuestos Similares
2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol can be compared with other benzimidazole derivatives, such as:
2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
Omeprazole N-oxide: Another benzimidazole derivative used as a proton pump inhibitor in medicine, highlighting the diverse applications of benzimidazole compounds.
Fenbendazole: A benzimidazole used as an anthelmintic agent, demonstrating the compound’s utility in veterinary medicine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
4198-61-2 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-(6-methyl-1H-benzimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
Clave InChI |
BXHJSFOJMVMXSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)



![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)




![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

